2H-Indeno[5,4-D][1,2]oxazole

Catalog No.
S12370718
CAS No.
415920-76-2
M.F
C10H7NO
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Indeno[5,4-D][1,2]oxazole

CAS Number

415920-76-2

Product Name

2H-Indeno[5,4-D][1,2]oxazole

IUPAC Name

2H-cyclopenta[g][1,2]benzoxazole

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C10H7NO/c1-2-7-4-5-8-6-11-12-10(8)9(7)3-1/h1-6,11H

InChI Key

WEMRTMLXVRTVRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CNO3)C=CC2=C1

2H-Indeno[5,4-D][1,2]oxazole is a heterocyclic compound characterized by its unique bicyclic structure, which integrates an indene unit with an oxazole ring. Its molecular formula is C9H7NC_9H_7N, indicating the presence of a nitrogen atom within the oxazole ring. This compound is part of a broader class of oxazole derivatives known for their diverse pharmacological properties and applications in medicinal chemistry. The fused ring system imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

  • Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups, potentially yielding derivatives like ketones or carboxylic acids.
  • Reduction: Reduction reactions can modify the oxazole ring, often using agents like lithium aluminum hydride or sodium borohydride to produce primary or secondary amines.
  • Substitution: Electrophilic and nucleophilic substitution reactions allow for the introduction of various functional groups onto the compound. Common reagents include halogens and acids.

The specific products formed depend on the reagents and conditions used during these reactions.

Research has shown that 2H-Indeno[5,4-D][1,2]oxazole exhibits potential biological activities, including:

  • Antimicrobial properties: The compound has been studied for its effectiveness against various microbial strains.
  • Anticancer activity: Preliminary studies suggest its potential as an anticancer agent, possibly through mechanisms involving enzyme inhibition or modulation of cellular pathways .

These biological activities are often linked to specific substitutions on the oxazole ring and the indene structure.

The synthesis of 2H-Indeno[5,4-D][1,2]oxazole typically involves cyclization reactions. Common methods include:

  • 1,3-dipolar cycloaddition: This method involves the reaction of nitrile oxides with alkenes or alkynes to form the desired oxazole ring.
  • Cyclization of substituted indenes: Starting from substituted indenes can lead to the formation of 2H-Indeno[5,4-D][1,2]oxazole through various cyclization strategies.

The choice of synthesis method significantly influences the yield and purity of the final product .

2H-Indeno[5,4-D][1,2]oxazole has a wide range of applications in scientific research and industry:

  • Pharmaceuticals: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Material Science: The compound is utilized in developing materials with specific electronic or optical properties.
  • Biological Research: Investigated for its potential as an enzyme inhibitor or receptor modulator .

The mechanism of action for 2H-Indeno[5,4-D][1,2]oxazole involves interactions with specific molecular targets. For example:

  • It may inhibit enzymes by binding to their active sites, thereby blocking their activity.
  • The exact pathways and targets depend on the specific biological activity being studied and the functional groups present on the compound .

2H-Indeno[5,4-D][1,2]oxazole can be compared with several similar compounds that share structural features or biological activities:

Compound NameStructure TypeNotable Activities
1H-IndazoleIndole fused with nitrogenAntimicrobial
2H-IndazoleIndole without oxazoleAnticancer
2-Methoxybenzo[d]oxazoleOxazole derivativeAntimicrobial
3H-Indeno[1,2-c]quinolineIndene fused with quinolineAnticancer
2H-Indeno[1,3-b]thiazoleIndene fused with thiazoleAntimicrobial
2H-Indeno[5,6-b]pyridineIndene fused with pyridineAntiviral

The uniqueness of 2H-Indeno[5,4-D][1,2]oxazole lies in its fused ring structure that combines both indene and oxazole components. This structural feature imparts distinct electronic properties and reactivity compared to other similar compounds. Its nitrogen-containing heterocycle allows for unique interactions that may not be present in other fused systems, making it a valuable scaffold for designing new drugs and materials with specific desired properties .

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

157.052763847 g/mol

Monoisotopic Mass

157.052763847 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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